molecular formula C17H18N4O2 B12343599 1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine CAS No. 1133430-71-3

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine

Cat. No.: B12343599
CAS No.: 1133430-71-3
M. Wt: 310.35 g/mol
InChI Key: HUSBZBGIIMNOFC-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 3-(tert-butyl)aniline to introduce the nitro group.

    Cyclization: The cyclization of the nitro-substituted aniline with hydrazine derivatives to form the indazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(3-(tert-Butyl)phenyl)-1H-indazol-3-amine.

Scientific Research Applications

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring structure allows the compound to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(tert-Butyl)phenyl)-1H-indazol-3-amine: Lacks the nitro group, which may result in different biological activities.

    1-(3-(tert-Butyl)phenyl)-5-amino-1H-indazol-3-amine: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups in the indazole scaffold makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1133430-71-3

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

1-(3-tert-butylphenyl)-5-nitroindazol-3-amine

InChI

InChI=1S/C17H18N4O2/c1-17(2,3)11-5-4-6-12(9-11)20-15-8-7-13(21(22)23)10-14(15)16(18)19-20/h4-10H,1-3H3,(H2,18,19)

InChI Key

HUSBZBGIIMNOFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N

Origin of Product

United States

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